N-Cyclopentyl-2-iodo-4-methylaniline
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Overview
Description
N-Cyclopentyl-2-iodo-4-methylaniline is an organic compound with the molecular formula C12H16IN It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom, an iodine atom at the second position, and a methyl group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-iodo-4-methylaniline typically involves the following steps:
Iodination: The iodination of the aniline ring at the second position can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Methylation: The methyl group is introduced at the fourth position through a Friedel-Crafts alkylation reaction using methyl halides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-iodo-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted anilines.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of cyclopentyl-2-iodo-4-methylaniline.
Scientific Research Applications
N-Cyclopentyl-2-iodo-4-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-iodo-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group may enhance its binding affinity, while the iodine atom can participate in halogen bonding. The compound may modulate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylaniline: Lacks the cyclopentyl group, making it less bulky and potentially less active.
N-Cyclopentyl-4-methylaniline:
N-Cyclopentyl-2-iodoaniline: Similar structure but without the methyl group, altering its chemical properties.
Uniqueness
N-Cyclopentyl-2-iodo-4-methylaniline is unique due to the combination of the cyclopentyl, iodine, and methyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
N-cyclopentyl-2-iodo-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGWMIMHPWJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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